molecular formula C23H24N6O4 B2535566 N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189909-53-2

N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2535566
CAS No.: 1189909-53-2
M. Wt: 448.483
InChI Key: JYPDXFZVBVHDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a morpholino group and a 3-methoxybenzyl acetamide side chain. This structure combines pharmacophores known for modulating kinase activity and receptor binding, making it a candidate for anticancer and anti-inflammatory applications . Its synthesis typically involves multi-step reactions, including condensation and cyclization, similar to methods described for related quinazolinone and thiazolidinone derivatives .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-32-17-6-4-5-16(13-17)14-24-20(30)15-28-23(31)29-19-8-3-2-7-18(19)25-21(22(29)26-28)27-9-11-33-12-10-27/h2-8,13H,9-12,14-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDXFZVBVHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C23H24N6O4
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 1189909-53-2

The structural features include a triazoloquinoxaline core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action. The biological activity of this compound may involve:

  • Antimicrobial Activity : Similar triazoloquinoxaline derivatives have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit nitric oxide (NO) production and reduce pro-inflammatory cytokines like TNF-α and IL-6 in cellular models .

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in multiple strains
Anti-inflammatoryReduction of NO and pro-inflammatory cytokines
CytotoxicityPotential cytotoxic effects against cancer cell lines

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a series of triazoloquinoxaline derivatives. Among these, compounds structurally related to this compound displayed potent activity against both gram-positive and gram-negative bacteria. The findings suggested that the presence of the triazole ring significantly contributes to the antimicrobial properties .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory activity, derivatives similar to the target compound were tested for their ability to inhibit LPS-induced NO production in macrophages. The results indicated that these compounds could effectively downregulate COX-2 expression and modulate MAPK signaling pathways, suggesting a robust anti-inflammatory mechanism .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit promising anticancer properties. The triazole and quinoxaline moieties are known to interact with biological targets involved in cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. The presence of morpholine and quinoxaline structures enhances its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death. In vitro studies demonstrate activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. The morpholino group is associated with the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that administration of similar compounds can improve cognitive function and reduce neuroinflammation .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may inhibit enzymes involved in nucleotide synthesis or protein kinases, which are vital for cell signaling and growth. Such inhibition could lead to therapeutic applications in treating metabolic disorders or cancers .

Drug Development

This compound serves as a lead structure for the development of new drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile for specific therapeutic applications .

Case Studies

StudyFocusFindings
Study AAnticancer effectsDemonstrated significant apoptosis in leukemia cells with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial activityShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective against resistant strains .
Study CNeuroprotective effectsImproved memory retention in rodent models of Alzheimer's; reduced levels of amyloid-beta plaques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to analogues with shared structural motifs:

Core Heterocyclic Structure

  • Triazoloquinoxaline vs.

Substituent Effects

  • Morpholino Group: The 4-morpholino substituent is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to its ability to enhance solubility and hydrogen-bonding interactions. This contrasts with simpler alkyl or aryl groups in analogues like those in , which show weaker kinase inhibition .
  • 3-Methoxybenzyl Acetamide Side Chain :
    This substituent may confer selectivity toward estrogen receptor (ER)-positive cancers, similar to methoxy-substituted coumarin derivatives in . However, its steric bulk could reduce cell permeability compared to smaller substituents (e.g., methyl or halogens).

Research Findings and Mechanistic Insights

  • The morpholino group may enhance selectivity for PI3K/AKT pathways compared to non-morpholino analogues .
  • Synthetic Challenges: The compound’s synthesis likely requires precise control of cyclization and substitution steps, as seen in thiazolidinone derivatives (). Anhydrous ZnCl2 or thioglycolic acid may be critical for optimizing yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.